4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Overview
Description
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine Derivatives : This compound is frequently used in the synthesis of various pyrimidine derivatives. For example, Nishigaki et al. (1970) explored the pyrimidine synthesis from ethyl ethoxymethylenecyanoacetate and amidines, which is significantly influenced by the mole ratios of reacting components (Nishigaki et al., 1970).
Catalysis with Nanoparticles : ZnO and CuO nanoparticles have been used as catalysts for the efficient synthesis of 4-amino-5-pyrimidinecarbonitriles under aqueous conditions, demonstrating remarkable activity and recyclability (Hekmatshoar et al., 2010); (Ahmadi et al., 2011).
Anticancer and Anti-inflammatory Properties : Some derivatives of 4-amino-5-pyrimidinecarbonitriles have shown potential as anticancer and anti-inflammatory agents. Cocco et al. (2006) synthesized hydrazinopyrimidine-5-carbonitrile derivatives with notable inhibitory effects on cancer cell growth (Cocco et al., 2006). Similarly, Kapupara et al. (2010) reported the synthesis of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents with low ulcerogenicity (Kapupara et al., 2010).
Molecular Spectroscopy and Structural Analysis : Studies on the infrared, NMR spectra, tautomerism, and vibrational assignment of 4-amino-5-pyrimidinecarbonitrile have been conducted to understand its structural and spectroscopic properties. Afifi et al. (2013) conducted an extensive study on the spectroscopic properties of this compound (Afifi et al., 2013).
Docking Studies for Antibacterial Activity : Karati (2022) conducted in-silico docking studies of Schiff base compounds derived from pyrimidine nucleus, including 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile, to evaluate their antibacterial activity (Karati, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer properties , suggesting potential targets could be enzymes or receptors involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target proteins.
Biochemical Pathways
Given the potential anticancer properties of similar compounds , it may affect pathways related to cell cycle regulation, apoptosis, and DNA synthesis.
Result of Action
Similar compounds have shown to inhibit the proliferation of certain cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCARNSWXSXOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429564 | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-29-6 | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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